4-Ethylthiophenethyl alcohol

Description

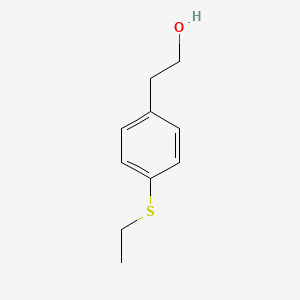

4-Ethylthiophenethyl alcohol (CAS 849417-41-0) is a sulfur-containing aromatic alcohol with the structure 4-(ethylthio)phenethyl alcohol. Its molecular formula is C₁₀H₁₄OS, consisting of a benzene ring substituted with an ethylthio (-SCH₂CH₃) group at the para position and a phenethyl alcohol (-CH₂CH₂OH) side chain.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBOXEQPTCHCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylthiophenethyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-ethylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-ethylthiophenol and ethylene oxide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Procedure: The mixture is heated to a specific temperature, usually around 60-80°C, for several hours to allow the reaction to proceed.

Product Isolation: The product is then isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylthiophenyl ketone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding thiophenethyl alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 4-Ethylthiophenyl aldehyde or 4-ethylthiophenyl carboxylic acid.

Reduction: 4-Ethylthiophenethyl alkane.

Substitution: 4-Ethylthiophenethyl chloride or bromide.

Scientific Research Applications

4-Ethylthiophenethyl alcohol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-ethylthiophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-ethylthiophenethyl alcohol vary in substituent groups (e.g., hydroxyl, methoxy, trifluoromethyl, or other thioethers), significantly altering their physicochemical properties and applications. Below is a detailed comparison:

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| This compound | 849417-41-0 | C₁₀H₁₄OS | 182.28* | Ethylthio (-SCH₂CH₃) |

| 4-(Methylthio)benzyl alcohol | 3446-90-0 | C₈H₁₀OS | 154.23 | Methylthio (-SCH₃) |

| 4-Hydroxyphenethyl alcohol (Tyrosol) | 501-94-0 | C₈H₁₀O₂ | 138.16 | Hydroxyl (-OH) |

| 4-Methoxyphenethyl alcohol | 702-23-8 | C₉H₁₂O₂ | 152.19 | Methoxy (-OCH₃) |

| 4-(Trifluoromethyl)phenethyl alcohol | 2968-93-6 | C₉H₉F₃O | 190.16 | Trifluoromethyl (-CF₃) |

| Homovanillyl alcohol | 2380-78-1 | C₉H₁₂O₃ | 168.19 | Hydroxyl (-OH), Methoxy (-OCH₃) |

Note: Molecular weight of this compound is calculated based on its inferred formula.

Physicochemical Properties

- Polarity and Solubility :

- Reactivity :

Research Findings and Key Differences

- Synthetic Methods :

- Thermal Stability :

- Thioethers decompose at higher temperatures (~200°C) compared to methoxy derivatives (~150°C) due to stronger C-S bonds .

Q & A

Basic: What analytical methods are recommended for quantifying 4-Ethylthiophenethyl alcohol in biological matrices?

Methodological Answer:

Quantification in biological samples (e.g., blood, urine) requires validated chromatographic techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for sensitivity and specificity. For example:

- Solid-phase extraction (SPE) followed by HPLC-MS/MS ensures minimal matrix interference, as demonstrated for urinary biomarkers of oxidative stress .

- Sampling protocols must avoid alcohol-based disinfectants during blood collection to prevent contamination .

- Calibration curves should include at least six standards spanning the expected concentration range, with daily validation to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

Methodological Answer:

Contradictory stability data often arise from differences in storage parameters (temperature, light exposure, matrix composition). To address this:

- Conduct accelerated stability studies under controlled conditions (e.g., 4°C, 25°C, -80°C) with periodic sampling. Use sealed, inert containers (e.g., glass vials with PTFE-lined caps) to minimize evaporation .

- Validate stability using spiked matrix samples (e.g., plasma, synthetic urine) and compare degradation kinetics. For example, sodium fluoride or potassium oxalate additives in blood samples inhibit enzymatic degradation .

- Statistical tools like ANOVA or multivariate regression can identify critical factors (e.g., pH, humidity) contributing to instability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation (Category 2A for eye damage) .

- Ventilation: Use fume hoods for procedures generating aerosols or vapors.

- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent solvent spread .

- Storage: Store in airtight, light-resistant containers at 2–8°C. Monitor for degradation using periodic FT-IR or NMR analysis .

Advanced: What experimental approaches are suitable for studying the metabolic pathways of this compound in mammalian models?

Methodological Answer:

- Isotopic labeling: Synthesize deuterated or -labeled analogs to track metabolic intermediates via LC-MS/MS .

- In vitro assays: Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., glucuronidation, sulfation). Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to elucidate enzymatic pathways .

- Pharmacokinetic modeling: Collect time-course plasma/tissue samples and apply compartmental models (e.g., non-linear mixed-effects) to estimate clearance rates and bioavailability .

Basic: What synthetic routes are documented for this compound, and what are their yield optimization strategies?

Methodological Answer:

- Grignard reaction: React 4-ethylthiophenecarboxaldehyde with ethylmagnesium bromide, followed by acidic workup. Optimize yield by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 aldehyde:Grignard reagent) .

- Catalytic reduction: Hydrogenate 4-ethylthiophenylacetic acid esters (e.g., ethyl ester) using Pd/C or Raney Ni under 30–50 psi H. Monitor conversion via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Purification: Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity .

Advanced: How should researchers design experiments to assess solvent interactions affecting this compound’s reactivity?

Methodological Answer:

- Solvent polarity studies: Measure reaction rates in solvents of varying polarity (e.g., hexane, DMSO, methanol) using UV-Vis spectroscopy or NMR kinetic assays . Correlate results with Kamlet-Taft or Hansen solubility parameters .

- Co-solvent effects: Test binary solvent systems (e.g., water:ethanol gradients) to mimic physiological conditions. Use HPLC-DAD to quantify degradation products .

- Computational modeling: Apply DFT calculations (e.g., Gaussian 16) to predict solvation energies and transition states, guiding solvent selection for synthesis or stability testing .

Basic: How can researchers distinguish this compound from structural analogs (e.g., 4-Hydroxyphenethyl alcohol) analytically?

Methodological Answer:

- Chromatographic separation: Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water:acetonitrile (90:10 to 50:50 gradient). Retention times and MS/MS fragmentation patterns (e.g., m/z 138 for 4-hydroxyphenethyl alcohol vs. m/z 166 for this compound) provide specificity .

- Functional group assays: Perform Bromine water tests to differentiate phenolic (–OH) groups (decolorizes bromine) from thioether (–S–) groups (no reaction) .

Advanced: What statistical methods are recommended for analyzing dose-response data in toxicological studies of this compound?

Methodological Answer:

- Probit analysis: Model binary responses (e.g., mortality, enzyme inhibition) to estimate LD or IC values with 95% confidence intervals .

- Benchmark dose (BMD) modeling: Use continuous data (e.g., biomarker levels) to identify adverse effect thresholds, reducing reliance on extreme doses .

- Meta-analysis: Pool data from multiple studies using random-effects models to account for heterogeneity in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.